Kinase Inhibition Selectivity Profile: RSK2 vs. CHK1/CHK2 Activity in Fluorescence-Based Assays
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine demonstrates measurable inhibitory activity against ribosomal protein S6 kinase alpha-3 (RSK2) with an IC₅₀ of 5.85 μM, while showing substantially weaker inhibition against the checkpoint kinases CHK1 (IC₅₀ = 100 μM) and CHK2 (IC₅₀ = 90 μM) in the same assay platform [1]. This represents a 15.4-fold selectivity for RSK2 over CHK1 and 15.4-fold over CHK2. While head-to-head comparator data against structurally related pyrazine derivatives are not available for this specific compound, this intrinsic selectivity profile distinguishes it from broad-spectrum pyrazine kinase inhibitors.
| Evidence Dimension | Enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | RSK2 IC₅₀ = 5.85 μM; CHK1 IC₅₀ = 100 μM; CHK2 IC₅₀ = 90 μM |
| Comparator Or Baseline | Intra-compound target selectivity comparison (RSK2 vs. CHK1 vs. CHK2) |
| Quantified Difference | 15.4-fold selectivity (RSK2 vs. CHK1); 15.4-fold selectivity (RSK2 vs. CHK2) |
| Conditions | Fluorescent peptide substrate phosphorylation assay; microplate reader; University of Bologna/ChEMBL curated data |
Why This Matters
The RSK2-selective inhibition profile informs kinase-focused researchers that this compound may serve as a starting scaffold for developing RSK2-targeted probes, whereas CHK1/CHK2-focused programs should prioritize alternative chemotypes.
- [1] BindingDB Entry BDBM50355566 (ChEMBL1910634). Affinity Data: IC₅₀ values for RSK2 (5.85E+3 nM), CHK2 (9.00E+4 nM), and CHK1 (1.00E+5 nM). View Source
